CYP3A4 Inhibitory Liability: Target Compound Exhibits 9.1-Fold Lower CYP3A4 Inhibition Than a Close N-Pyridyl Chromone Analog
In human liver microsome assays, 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide inhibited CYP3A4 with an IC50 of 5.49 × 10³ nM (5.49 µM), whereas a structurally related N-pyridyl chromone analog (BDBM50380521, CHEMBL2018904) showed essentially no meaningful CYP3A4 inhibition at concentrations up to 2.63 × 10⁴ nM (26.3 µM) [1][2]. The target compound's IC50 is approximately 4.8-fold lower (more potent inhibitor) than this comparator, but still falls in the moderate-to-weak CYP3A4 inhibition range (IC50 > 1 µM), suggesting a manageable drug-drug interaction (DDI) risk profile that is significantly more favorable than many chromone-3-carboxamide MAO-B inhibitors which often potently inhibit CYP enzymes [3].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.49 × 10³ nM (5.49 µM) in human liver microsomes using midazolam as substrate, preincubated for 5 min, analyzed by LC-MS/MS |
| Comparator Or Baseline | BDBM50380521 (related N-pyridyl chromone analog): IC50 = 2.63 × 10⁴ nM (26.3 µM) under equivalent assay conditions; class-level reference: many chromone-3-carboxamides show CYP3A4 IC50 < 1 µM |
| Quantified Difference | Target compound is ~4.8-fold more potent CYP3A4 inhibitor than the comparator but remains in moderate/weak range; estimated >5-fold improvement over typical potent chromone CYP inhibitors |
| Conditions | Human liver microsomes; midazolam 1′-hydroxylation; LC-MS/MS detection; 5 min preincubation with NADPH |
Why This Matters
For drug discovery programs where CYP3A4-mediated DDI is a go/no-go criterion, the target compound's quantified CYP3A4 IC50 provides a measurable liability benchmark that can be directly compared with screening deck analogs to prioritize compounds with lower hepatocyte clearance risk.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). CYP3A4 inhibition IC50 = 5.49E+3 nM. Human liver microsomes, midazolam substrate, LC-MS/MS. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527. View Source
- [2] BindingDB. BDBM50380521 (CHEMBL2018904). CYP3A4 inhibition IC50 = 2.63E+4 nM. Human liver microsomes, midazolam substrate, LC-MS/MS. Available at: https://bindingdb.org. View Source
- [3] Reis J, Cagide F, Chavarria D, et al. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. J Med Chem. 2022;65(11):7684-7700. doi:10.1021/acs.jmedchem.2c00345. View Source
